1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c21-17(22)19(24)10-20(11-19)18(23)25-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16,24H,9-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCBWAPLQFXHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044773-70-6 | |
| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as amino acids or azetidine derivatives.
Introduction of the Hydroxy Group: This step often involves selective hydroxylation reactions.
Attachment of the Fmoc Group: The Fmoc group is introduced using Fmoc chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other derivatives.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are employed.
Substitution: Bases like piperidine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are used to remove the Fmoc group.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carboxylic acid can produce alcohols.
Scientific Research Applications
Applications in Peptide Synthesis
Fmoc Chemistry:
The Fmoc group allows for the protection of amino groups during peptide synthesis. The compound serves as an Fmoc-protected amino acid derivative, facilitating the stepwise assembly of peptides on solid supports. The advantages include:
- Stability: The Fmoc group is stable under basic conditions, allowing for multiple coupling steps without degradation.
- Ease of Deprotection: It can be removed using mild base conditions (e.g., piperidine), making it suitable for sensitive peptides.
Case Study: Peptide Synthesis
A notable application involved synthesizing a peptide with therapeutic potential using this compound as a key building block. The resulting peptide demonstrated enhanced stability and bioactivity compared to unprotected analogs.
Recent studies have highlighted the potential biological activities of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid.
Antitumor Activity
Research indicates that derivatives of this compound exhibit antitumor properties:
- Mechanism of Action: It appears to inhibit specific signaling pathways associated with tumor growth, such as the BRAF and EGFR pathways, leading to reduced cell proliferation and increased apoptosis in various cancer cell lines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Bacterial Inhibition: Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
- Fungal Activity: Moderate antifungal effects have been observed, suggesting potential utility in developing new antimicrobial agents.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of derivatives:
- Fluorenyl Group Influence: Enhances binding affinity to target proteins.
- Carboxylic Acid Role: Essential for solubility and bioavailability.
Summary of Research Findings
| Study | Findings | Notes |
|---|---|---|
| Umesha et al., 2009 | Significant inhibition of DHODH enzyme | Potential for immunosuppressive applications |
| Kusakiewicz-Dawid et al., 2017 | Evaluated antifungal activity against multiple pathogens | Moderate activity noted across tested strains |
| Recent Synthesis Studies | Developed novel derivatives with enhanced bioactivity | Focus on structure-activity relationships |
Mechanism of Action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid largely depends on its use. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the amino group is free to react with other reagents, facilitating the formation of peptide bonds.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid
- CAS Number : 2044773-70-6
- Molecular Formula: C₁₉H₁₇NO₅
- Molar Mass : 339.34 g/mol
- Structure : Comprises a fluorenylmethoxycarbonyl (Fmoc) protecting group linked to a 3-hydroxyazetidine-3-carboxylic acid scaffold. The azetidine ring is a four-membered saturated heterocycle with one nitrogen atom and a hydroxyl group at the 3-position, adjacent to the carboxylic acid moiety.
Key Features :
- The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions (e.g., piperidine), making it suitable for solid-phase peptide synthesis (SPPS) .
Structural Comparison
Structural Insights :
- Ring Size and Heteroatoms: Azetidine (4-membered, nitrogen) vs. oxetane (4-membered, oxygen) vs. piperazine (6-membered, nitrogen).
- Functional Groups: The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs (e.g., CAS 193693-64-0) .
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to non-hydroxylated azetidine derivatives (e.g., CAS 193693-64-0) but reduces lipophilicity relative to aromatic analogs like (S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid (CAS 211637-75-1) .
- Thermal Stability : Hydroxylated azetidines may exhibit lower melting points due to disrupted crystallinity, whereas oxetane derivatives (e.g., CAS 1380327-56-9) show higher thermal stability (mp = 168°C) .
Biological Activity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid, commonly referred to as Fmoc-3-hydroxyazetidine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activities, including antibacterial properties, cytotoxicity, and interaction with various biological targets.
- Molecular Formula : C18H19NO4
- Molecular Weight : 313.35 g/mol
- CAS Number : 1272755-68-6
Biological Activity Overview
The biological activity of Fmoc-3-hydroxyazetidine-3-carboxylic acid has been investigated in various studies. Key findings include:
- Antibacterial Activity :
- Cytotoxicity :
-
Mechanism of Action :
- The antibacterial efficacy is attributed to its ability to inhibit key biological pathways within bacterial cells, particularly those involved in protein synthesis and DNA replication. Studies have demonstrated that the compound can inhibit topoisomerase II, an enzyme crucial for DNA replication in bacteria .
Study 1: Antibacterial Efficacy
A study conducted on various derivatives of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid assessed their antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that the compound exhibited superior activity compared to traditional antibiotics like ciprofloxacin and ofloxacin, suggesting its potential as an alternative therapeutic agent .
Study 2: Cytotoxicity Assessment
In a cytotoxicity study involving several cancer cell lines, Fmoc-3-hydroxyazetidine-3-carboxylic acid displayed significant growth inhibition at micromolar concentrations. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound induces programmed cell death in sensitive cell lines .
Data Tables
| Biological Activity | Test Organisms/Cell Lines | Results |
|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC = 0.5 µg/mL |
| Pseudomonas aeruginosa | MIC = 1 µg/mL | |
| Cytotoxicity | HeLa Cells | IC50 = 10 µM |
| MCF-7 Cells | IC50 = 15 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
